Bis(4-nitrophenyl)methyl phosphate
Overview
Description
Bis(4-nitrophenyl)methyl phosphate, also known as Di-4-nitrophenyl hydrogenphosphate, is a compound with the linear formula (O2NC6H4O)2P(O)OH . It has a molecular weight of 340.18 . It is used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .
Synthesis Analysis
While specific synthesis methods for Bis(4-nitrophenyl)methyl phosphate were not found in the search results, there are studies on the synthesis of related compounds. For instance, bis(4-nitrophenyl) carbonate was synthesized using bis(trichloromethyl) carbonate with 4-Nitrophenol .
Molecular Structure Analysis
The molecular structure of Bis(4-nitrophenyl)methyl phosphate consists of 12 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, 8 oxygen atoms, and 1 phosphorus atom . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Bis(4-nitrophenyl)methyl phosphate has been used to study the mechanism of cleavage using oxamido-bridged dinuclear copper (II) complexes as catalysts . It has also been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .
Physical And Chemical Properties Analysis
Bis(4-nitrophenyl)methyl phosphate is a solid with a melting point of 172-175 °C . It has a density of 1.6±0.1 g/cm^3, a boiling point of 545.7±60.0 °C at 760 mmHg, and a flash point of 283.8±32.9 °C .
Scientific Research Applications
Spectrophotometric Titration of Serine Hydrolases : Bis(4-nitrophenyl)methyl phosphate (BNMP) has been tested as a spectrophotometric titrant for a group of serine hydrolases. It reacts rapidly with liver carboxylesterases from different animals, releasing p-nitrophenol and producing a stable phosphorylated enzyme (Hamilton et al., 1975).
Hydrolysis Promoted by Dinuclear Metal Complexes : The hydrolysis of bis(4-nitrophenyl)phosphate has been studied in the presence of dinuclear Ni2+, Cu2+, and Zn2+ complexes. The research found that dinuclear complexes of Zn2+ and Ni2+ are good catalysts for this reaction (Vichard & Kaden, 2002).
Surface Membrane-Associated Phosphodiesterase Activity : Bis-(4-methylumbelliferyl) phosphate, a compound similar to bis-(p-nitrophenyl) phosphate, can be used as a substrate for pig platelet surface membrane-associated phosphodiesterase activity, providing a sensitive, fluorimetric assay for this enzyme (Taylor, Williams, & Crawford, 1977).
Phosphodiesterase Activity of Lanthanide(III) Complexes : Lanthanide(III) complexes coordinated with Bis-Tris are highly active for the hydrolysis of phosphate diester, bis(4-nitrophenyl) phosphate (Oh et al., 1998).
Hydrolysis by Dinuclear Cu(II) Complex : A study on the hydrolysis of 4-nitrophenyl phosphate by a dinuclear Cu(II) complex revealed a significant rate enhancement compared to the mononuclear Cu(II) complex, while no difference in reactivity was observed in hydrolyzing bis(4-nitrophenyl)phosphate (Kim Jung Hee, 2000).
Photo-Enhanced Hydrolysis : The hydrolysis of bis(4-nitrophenyl) phosphate by a Cu(II) bipyridine complex attached to gold nanoparticles was found to be enhanced by 1000-fold under laser irradiation, compared to an unsupported analog (Trammell et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl bis(4-nitrophenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2O8P/c1-21-24(20,22-12-6-2-10(3-7-12)14(16)17)23-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGGQAHRFTLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229950 | |
Record name | Bis(4-nitrophenyl)methyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl)methyl phosphate | |
CAS RN |
799-87-1 | |
Record name | Bis(4-nitrophenyl)methyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitrophenyl)methyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.